molecular formula C14H20N2O2 B1372759 Benzyl 4-aminoazepane-1-carboxylate CAS No. 885966-14-3

Benzyl 4-aminoazepane-1-carboxylate

Cat. No. B1372759
M. Wt: 248.32 g/mol
InChI Key: ZAIMOMSYPKYXGF-UHFFFAOYSA-N
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Description

Benzyl 4-aminoazepane-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 . It is commonly referred to as benzyl azepane.


Molecular Structure Analysis

The molecular structure of Benzyl 4-aminoazepane-1-carboxylate is represented by the formula C14H20N2O2 . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

Benzyl 4-aminoazepane-1-carboxylate has a molecular weight of 248.32 g/mol . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

1. Synthesis and Characterization of N-Boc Piperazine Derivatives

  • Summary of Application: Two derivatives of N-Boc piperazine were synthesized and characterized. These derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
  • Methods of Application: The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies. The structures were further confirmed by single crystal X-ray diffraction analysis .
  • Results or Outcomes: The synthesized compounds were found to be moderately active against several microorganisms .

2. Discovery of Benzimidazole Carboxamide Derivatives as Potent Poly (ADP-ribose) Polymerase (PARP) Inhibitors

  • Summary of Application: A series of benzimidazole carboxamide derivatives were synthesized and characterized. These compounds exhibited potential anticancer activities .
  • Methods of Application: The compounds were synthesized and characterized by 1H-NMR, 13C-NMR, and HRMS. PARP inhibition assays and cellular proliferation assays were carried out .
  • Results or Outcomes: Compounds 5cj and 5cp exhibited potential anticancer activities with IC50 values of about 4 nM against both PARP-1 and PARP-2, similar to the reference drug veliparib .

3. Benzimidazole: A Medicinally Important Heterocyclic Moiety

  • Summary of Application: Benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

4. Synthesis, Antimicrobial Activity and Molecular Docking Study of Benzyl Functionalized Benzimidazole Silver (I) Complexes

  • Summary of Application: A series of N-functionalized benzimidazole silver (I) complexes were prepared and characterized. These complexes were evaluated for their antimicrobial activities against bacteria Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and the fungal strains Candida albicans and Candida glabrata .
  • Methods of Application: The complexes were synthesized and characterized by FT-IR, 1H, 13C {1H} NMR spectroscopy, and elemental analysis. The antimicrobial activities of the complexes were evaluated using standard microbiological techniques .
  • Results or Outcomes: The N-alkylbenzimidazole silver (I) complexes exhibited good antimicrobial activity compared to N-alkylbenzimidazole derivatives. Especially, complex 2e presented perfect antimicrobial activity than the other complexes .

5. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One

  • Summary of Application: This study focuses on the synthesis of Furoindolin-2-One, a compound with a propellane framework found in a variety of natural products. The compound was synthesized through the oxidative cyclization of trisubstituted alkenes .
  • Methods of Application: The compound was synthesized and characterized by FT-IR, 1H, 13C {1H} NMR spectroscopy, and elemental analysis .
  • Results or Outcomes: The synthesized compound was found to be moderately active against several microorganisms .

6. Synthesis, Crystal Structure and Anti-leukemic Activity of 4-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline

  • Summary of Application: This compound, which showed cytotoxic potential against two leukemia cell lines, has been synthesized via a multi-step pathway .
  • Methods of Application: The compound was characterized by single-crystal X-ray diffraction, IR, MS, elemental analysis, 1H and 13C NMR .
  • Results or Outcomes: The compound showed antileukemic activity in a submicromolar range on the human leukemic cell lines K562 and HL60 (myeloid cell lines) .

Safety And Hazards

The safety data sheet for Benzyl 4-aminoazepane-1-carboxylate indicates that it has acute oral toxicity (Category 4, H302) and can cause skin irritation (Category 2, H315) .

properties

IUPAC Name

benzyl 4-aminoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-13-7-4-9-16(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIMOMSYPKYXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655101
Record name Benzyl 4-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-aminoazepane-1-carboxylate

CAS RN

885966-14-3
Record name Benzyl 4-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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